5-methoxy-4-oxo-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-1,4-dihydropyridine-2-carboxylic acid
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Description
5-methoxy-4-oxo-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-1,4-dihydropyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H12N4O4 and its molecular weight is 264.241. The purity is usually 95%.
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Mechanism of Action
The compound’s mode of action would depend on its specific targets. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in certain biochemical pathways . The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would also influence its bioavailability and efficacy .
The compound’s action could result in various molecular and cellular effects, depending on its targets and the pathways it affects. For example, it might induce or inhibit the expression of certain genes, alter cell signaling pathways, or affect cell growth and proliferation .
Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the compound’s ionization state, which could in turn affect its solubility and ability to cross cell membranes .
Properties
IUPAC Name |
5-methoxy-4-oxo-1-[2-(triazol-1-yl)ethyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4/c1-19-10-7-14(4-5-15-3-2-12-13-15)8(11(17)18)6-9(10)16/h2-3,6-7H,4-5H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRBDQNOLWCKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)C(=O)O)CCN2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.